(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Catalog No.
S1768824
CAS No.
254101-11-6
M.F
C17H25NO5
M. Wt
323,38 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amin...

CAS Number

254101-11-6

Product Name

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

IUPAC Name

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid

Molecular Formula

C17H25NO5

Molecular Weight

323,38 g/mole

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1

InChI Key

FYZBABHQLFFCHH-TZMCWYRMSA-N

SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

254101-11-6;Boc-beta-Homothr(Bzl)-OH;(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoicacid;Boc-O-benzyl-L-beta-homothreonine;(3R,4R)-4-Benzyloxy-3-(Boc-amino)pentanoicacid;Boc-L-beta-homothreonine(OBzl);(3R,4R)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]pentanoicacid;14976_ALDRICH;AC1MC577;BOC-L-BETA-HOMOTHREONINE;SCHEMBL16931255;14976_FLUKA;MolPort-003-926-604;ZINC2386865;2064AB;AKOS015900664;AJ-35395;AK114803;KB-207533;I14-15627;N-beta-(tert-Butyloxycarbonyl)-o-benzyl-L-homothreonine;(3R,4R)-3-[(tert-Butyloxycarbonyl)amino]-4-(benzyloxy)valericacid;(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoicacid

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Potential Applications

  • Peptide Synthesis: (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid can be used as a building block in the synthesis of peptides containing a modified threonine residue. The protecting groups can be selectively removed under controlled conditions to allow for coupling with other amino acids. [, ]
  • Study of Protein-Protein Interactions: This molecule can be employed as a probe to investigate protein-protein interactions involving the threonine side chain. By incorporating a fluorescent or biotinylated moiety into the molecule, researchers can monitor its binding to target proteins. []
  • Development of Therapeutic Agents: Modified threonine derivatives have been explored for their potential therapeutic applications. (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid could serve as a starting material for the synthesis of novel drug candidates with improved pharmacological properties. []

Molecular Structure Analysis

The key features of the molecule's structure include:

  • Central Carbon Chain: A five-carbon chain forms the backbone of the molecule.
  • Chiral Centers: The molecule has two chiral centers at the 3rd and 4th carbon atoms, denoted by (3R,4R) configuration. This configuration dictates the 3D orientation of functional groups and influences the molecule's biological activity [].
  • Carboxylic Acid Group: A carboxylic acid group (COOH) is present at one end of the chain, contributing to its acidity and solubility.
  • Benzyloxy Group: A benzyloxy group (CH2OC6H5) is attached to the 4th carbon, providing a protective function for the hydroxyl group and influencing reactivity [].
  • tert-Butoxycarbonyl Protecting Group: A tert-butoxycarbonyl group (Boc), denoted by (tert-BuOCO), is attached to the amino group (NH2) at the 3rd carbon. This group protects the amine functionality during peptide synthesis and can be selectively removed later [].

Chemical Reactions Analysis

Synthesis

The specific synthesis route for this compound might be proprietary information, but it likely involves the protection of the amino group of threonine with a Boc group, followed by alkylation with a benzyl halide to introduce the benzyloxy group [].

Deprotection

The Boc protecting group can be removed under acidic conditions, allowing the free amine group to participate in peptide bond formation [].

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid can be used as a starting material for the synthesis of various peptides and peptidomimetics. Peptide synthesis typically involves coupling this compound with other amino acids through amide bond formation reactions.


Physical And Chemical Properties Analysis

  • A solid at room temperature
  • Soluble in organic solvents like dichloromethane, dimethylformamide, and methanol
  • Insoluble in water due to the presence of the hydrophobic benzyloxy group
  • Relatively stable under neutral conditions, but may decompose under acidic or basic conditions

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid itself is not expected to have a specific mechanism of action. Its primary function is to serve as a building block for the construction of peptides, which then exert their biological effects through various mechanisms depending on their sequence and structure.

As with most research chemicals, it is essential to handle (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid with proper precautions. Specific data on its toxicity might not be available, but general safety guidelines for handling organic compounds should be followed:

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.

XLogP3

2.3

Dates

Modify: 2023-08-15

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